Brevinin-2E-OG2 is primarily isolated from the skin secretions of the frog species Hylarana guentheri, commonly known as the Asian frog. This peptide belongs to the broader classification of antimicrobial peptides, which are categorized based on their structure and function. The Brevinin family is characterized by its diverse amino acid sequences and structural motifs, which contribute to their varying levels of antimicrobial activity and specificity against different pathogens .
The synthesis of Brevinin-2E-OG2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a laboratory setting. In SPPS, amino acids are sequentially added to a growing peptide chain attached to a solid support. The process begins with the selection of appropriate amino acids, which are activated using coupling reagents such as hexafluorophosphate benzotriazole tetramethyl uronium. Following each coupling step, deprotection is performed to remove protective groups from the amino acids, allowing for further elongation of the peptide chain.
After synthesis, the peptide is cleaved from the resin using a cleavage solution containing trifluoroacetic acid, followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired peptide from impurities and side products. The final product is lyophilized and stored under controlled conditions to maintain stability .
Brevinin-2E-OG2 exhibits a characteristic alpha-helical structure, which is essential for its antimicrobial activity. The secondary structure analysis indicates that this peptide adopts a helical conformation in membrane-mimicking environments, enhancing its interaction with microbial membranes. The specific sequence of amino acids contributes to its amphipathicity, allowing it to disrupt bacterial membranes effectively .
The molecular weight and specific sequence details of Brevinin-2E-OG2 can vary slightly depending on modifications during synthesis or natural variations in isolation methods. Generally, these peptides possess a net positive charge due to an abundance of basic residues like lysine and arginine, which is crucial for their interaction with negatively charged bacterial membranes .
Brevinin-2E-OG2 undergoes various chemical interactions that facilitate its antimicrobial action. Upon contact with bacterial membranes, it can induce membrane permeabilization through mechanisms such as pore formation or membrane disruption. These reactions are influenced by factors like peptide concentration, membrane composition, and environmental conditions.
The interaction with lipopolysaccharides (components of Gram-negative bacterial membranes) can trigger conformational changes in Brevinin-2E-OG2, enhancing its ability to insert into lipid bilayers and disrupt membrane integrity. Such interactions are critical for understanding how modifications to the peptide structure can enhance or diminish its antimicrobial efficacy .
The mechanism of action of Brevinin-2E-OG2 primarily involves its ability to disrupt microbial cell membranes. This disruption occurs through several steps:
Brevinin-2E-OG2 displays several key physical and chemical properties:
These properties influence its bioactivity and potential therapeutic applications against various microbial infections .
Brevinin-2E-OG2 holds promise in various scientific applications:
Amphibian AMPs like Brevinin-2E-OG2 evolved as critical components of innate immunity in species lacking adaptive immune sophistication. Their presence in granular gland secretions provides rapid, broad-spectrum defense against bacterial, fungal, and viral pathogens encountered in microbially dense wetlands [3] [10]. The evolutionary pressure of skin exposure to aquatic pathogens drove structural diversification within AMP families, optimizing membrane disruption mechanisms across microbial targets. Brevinin-2 peptides demonstrate lineage-specific adaptations; for example, isoforms in Rana esculenta exhibit gastric expression, suggesting secondary roles in gastrointestinal tract protection beyond dermal defense [1] [6]. This mucosal deployment underscores the peptide family’s systemic importance in amphibian survival. Unlike mammalian AMPs, Brevinin-2E-OG2 and homologs maintain efficacy at high ionic strengths—a trait likely evolved to function in electrolyte-rich frog habitats [7].
Brevinin-2 peptides are phylogenetically restricted to Eurasian ranid frogs, with no orthologs detected in New World species. They arise from the Brevinin-2 gene, which encodes a prepropeptide comprising:
Table 2: Taxonomic Distribution of Select Brevinin-2 Isoforms
Isoform | Source Species | Region | Sequence Variations |
---|---|---|---|
Brevinin-2E-OG2 | Rana grahami | China (Yunnan) | GLLDTFKNLALNAPKSAGVSVLNSLSCKLSKTC |
Brevinin-2Eg | Rana esculenta | Europe | GIMDTLKNLAKTAGKGALQSLLNHASCKLSGQC |
Brevinin-2PRa | Rana pirica | Japan (Hokkaido) | SVFSSTSKVFGTLLKSAGKSVLNSVSCKLKQTC |
Brevinin-2-RN1 | Rana nigrovittata | Southeast Asia | GAFGNFLKGVAKKAGLKILSIAQCKLSGTC |
Molecular phylogenetics reveals that Brevinin-2 isoforms cluster according to geographic radiation of Ranidae. For instance, Chinese R. grahami Brevinin-2E-OG2 shares higher sequence homology with Japanese R. pirica Brevinin-2PRa than with European R. esculenta isoforms, reflecting paleogeographic speciation patterns [5] [8]. The hypervariability in the central region (residues 10–20) suggests positive selection for structural innovation against regional pathogens, while conserved C-terminal cysteines and lysine residues maintain the Rana box’s structural integrity [3] [9].
Brevinin-2E-OG2 was identified through cDNA cloning of skin secretion libraries from Rana grahami in 2010–2015, coinciding with intensified AMP screening in Asian ranids. Its designation follows the standardized nomenclature:
The peptide was deposited in the Antimicrobial Peptide Database (APD) under accession CAMPSQ2264 and UniProt ID A6MAT5. Unlike early Brevinin-2 isolates (e.g., Brevinin-2Ec from R. esculenta skin), Brevinin-2E-OG2 emerged from post-genomic approaches combining transcriptomics and peptidomics, enabling rapid identification without prior purification [6] [9]. This reflects a shift from biochemical isolation to integrated molecular techniques in AMP discovery.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: